molecular formula C32H40Br2N4 B2943969 MN58b CAS No. 203192-01-2

MN58b

Cat. No.: B2943969
CAS No.: 203192-01-2
M. Wt: 640.508
InChI Key: YLHINOUDZGYMNO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MN58b is a selective inhibitor of choline kinase alpha (CHKα), an enzyme involved in the synthesis of phosphocholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By inhibiting CHKα, this compound reduces the synthesis of phosphocholine, leading to decreased cell growth and induction of apoptosis, making it a promising anticancer agent .

Mechanism of Action

MN58b is a novel anticancer drug that has been shown to have potent effects in various studies . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

This compound is a selective inhibitor of choline kinase α (CHKα) . Choline kinase is an enzyme that phosphorylates choline into phosphocholine . This enzyme plays a crucial role in the Kennedy pathway for the biosynthesis of phosphatidylcholine, a major phospholipid constituent in biomembranes .

Mode of Action

This compound interacts with its target, CHKα, resulting in the inhibition of phosphocholine synthesis . This interaction disrupts the normal function of the enzyme, leading to a decrease in phosphocholine and total choline levels . The inhibition of CHKα by this compound results in altered phospholipid metabolism both in cultured tumor cells and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Kennedy pathway, specifically the step where choline is phosphorylated into phosphocholine . This disruption affects the production of phosphatidylcholine, a major component of biomembranes, and serves as a reservoir for lipid second messengers .

Result of Action

The inhibition of CHKα by this compound leads to a decrease in phosphocholine and total choline levels . This results in altered phospholipid metabolism, which can be observed both in vitro and in vivo . Moreover, this compound has been shown to reduce cell growth through the induction of apoptosis, demonstrating its antitumoral activity .

Action Environment

The effectiveness of this compound can vary at the cellular level . For instance, cells treated with this compound were found to be more sensitive to a phosphate-induced autolysis compared to untreated cells . Additionally, this compound distorted the cell wall, a result consistent with the apparent teichoic acid changes . These findings suggest that the cellular environment and potentially other environmental factors may influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

MN58b is a selective choline kinase α (CHKα) inhibitor . It interacts with the enzyme choline kinase, which catalyzes the phosphorylation of choline by ATP in the presence of Mg2+, yielding phosphocholine . The interaction of this compound with choline kinase results in the inhibition of phosphocholine synthesis .

Cellular Effects

This compound reduces cell growth through the induction of apoptosis . It has antitumoral activity and has shown a potent antiproliferative effect in several tumoral cell lines in vitro . It also has a strong reduction of tumor growth in nude mice xenografts .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of choline kinase and consequently depletion of phosphocholine . This results in altered phospholipid metabolism both in cultured tumor cells and in vivo . Phosphocholine levels were found to correlate with choline kinase activities .

Temporal Effects in Laboratory Settings

In laboratory settings, a decrease in phosphocholine and total choline levels was observed in vitro in both cell lines after this compound treatment . In MDA-MB-231 cells, phosphocholine fell significantly as early as 4 hours following this compound treatment, whereas a drop in cell number was observed at 48 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It displays a potent antiproliferative effect in several tumoral cell lines in vitro, and a strong reduction of tumor growth in nude mice xenografts .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatidylcholine biosynthesis . It interacts with the enzyme choline kinase, which is part of the Kennedy pathway for the biosynthesis of phosphatidylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MN58b involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MN58b undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting choline kinase alpha. It has shown greater efficacy in reducing tumor growth and inducing apoptosis compared to other similar compounds. Additionally, this compound has been extensively studied, providing a robust understanding of its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHINOUDZGYMNO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.